molecular formula C13H15ClN4O4 B13330738 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13330738
M. Wt: 326.73 g/mol
InChI Key: SWANPKVSFVBCCJ-UHFFFAOYSA-N
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Description

7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxylic acid groups.

    Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrimidine core or the carboxylic acid group.

    Substitution: Substitution reactions can occur at the chlorine atom or the tert-butoxycarbonyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its pyrazolo[1,5-a]pyrimidine core and the presence of a chlorine atom. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15ClN4O4

Molecular Weight

326.73 g/mol

IUPAC Name

5-chloro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(21)17(4)9-5-8(14)16-10-7(11(19)20)6-15-18(9)10/h5-6H,1-4H3,(H,19,20)

InChI Key

SWANPKVSFVBCCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C(=O)O)Cl

Origin of Product

United States

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